molecular formula C11H22N2O2 B14369196 4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one CAS No. 90017-01-9

4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one

Katalognummer: B14369196
CAS-Nummer: 90017-01-9
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: AIPYZFRXTMVAAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one is an organic compound with a unique structure that includes a piperazine ring substituted with hydroxy and alkyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperazine derivative with an alkylating agent in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-3,3,5,5-tetramethyl-1-(propan-2-yl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

90017-01-9

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

4-hydroxy-3,3,5,5-tetramethyl-1-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C11H22N2O2/c1-8(2)12-7-10(3,4)13(15)11(5,6)9(12)14/h8,15H,7H2,1-6H3

InChI-Schlüssel

AIPYZFRXTMVAAP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CC(N(C(C1=O)(C)C)O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.